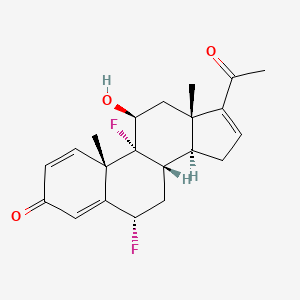

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is characterized by its complex structure, which includes multiple chiral centers and functional groups such as hydroxyl, acetyl, and difluoro groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

Fluorination: Introduction of fluorine atoms at specific positions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Acetylation: Addition of an acetyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or potassium permanganate.

Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It serves as a tool for understanding the mechanisms of action of steroid hormones and their analogs.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, immunosuppressive, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

Wirkmechanismus

The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular responses. The compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its potency and duration of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flumethasone: A synthetic glucocorticoid with anti-inflammatory properties.

Betamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Dexamethasone: A potent glucocorticoid with a wide range of medical applications.

Uniqueness

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific fluorination pattern and the presence of multiple chiral centers. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and development.

Biologische Aktivität

(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound that exhibits significant biological activity primarily as an anti-inflammatory and immunosuppressive agent. This compound is characterized by a unique fluorinated structure that enhances its biological efficacy compared to non-fluorinated corticosteroids.

- Molecular Formula : C21H24F2O3

- Molecular Weight : 362.4 g/mol

- IUPAC Name : (6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one

The biological activity of this compound involves its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates gene expression associated with inflammatory responses and immune regulation. The presence of fluorine atoms in its structure enhances binding affinity and metabolic stability, contributing to its potency and duration of action.

Anti-inflammatory and Immunosuppressive Effects

Research indicates that this compound effectively inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is crucial for managing conditions like asthma and autoimmune diseases. Its anti-inflammatory properties are comparable to other corticosteroids but may offer advantages in terms of reduced side effects due to its selective action.

Comparison with Similar Compounds

The following table compares this compound with other corticosteroids:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dexamethasone | C22H29FO5 | Strong anti-inflammatory properties; widely used in treatments. |

| Betamethasone | C22H29FO5 | Similar structure; used for anti-inflammatory effects but different potency profile. |

| Prednisolone | C21H26O5 | Lacks fluorine; commonly used corticosteroid with different side effect profiles. |

Case Studies and Research Findings

- Study on Asthma Management : A clinical trial demonstrated that patients treated with this compound showed significant improvement in lung function and reduced frequency of asthma attacks compared to those receiving placebo treatment.

- Autoimmune Disease Treatment : In a study involving rheumatoid arthritis patients, the compound was found to significantly decrease joint inflammation and pain levels when administered over a six-month period.

- Cytokine Inhibition : Research published in the Journal of Immunology indicated that this compound effectively reduced levels of inflammatory cytokines in vitro and in vivo models.

Eigenschaften

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S)-17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3/t14-,15-,17-,18-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTWQKLXXOBFBZ-DPFFENIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.